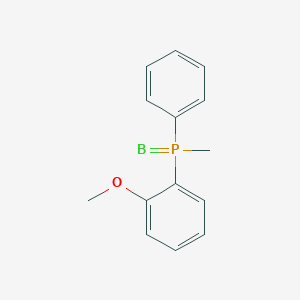
Anhydrolutein III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrolutein III, also known as (3R)-3’,4’-Didehydro-β,β-caroten-3-ol, is a chemical compound with the molecular formula C40H54O . It is one of the derivatives of lutein .
Synthesis Analysis
Anhydrolutein III can be synthesized from lutein through a process involving UV-irradiation . The process involves the reaction of lutein with 2% H2SO4 in acetone, which also produces anhydrolutein I and 2’,3’-anhydrolutein II .Molecular Structure Analysis
The molecular structure of Anhydrolutein III consists of a double-bond stereo with one of one defined stereocentres . The average mass of Anhydrolutein III is 550.856 Da, and its monoisotopic mass is 550.417480 Da .Chemical Reactions Analysis
In the digestive system, lutein can be broken down into 3’-epilutein or anhydrolutein by several mechanisms, including epimerization and dehydration .Physical And Chemical Properties Analysis
Anhydrolutein III is a compound with a molecular formula of C40H54O . Its average mass is 550.856 Da, and its monoisotopic mass is 550.417480 Da .Wirkmechanismus
Zukünftige Richtungen
Research on Anhydrolutein III and other lutein derivatives is ongoing. One study found that lutein oxidative degradation derivatives, including Anhydrolutein III, exhibited higher anti-inflammatory efficacy than lutein in counteracting inflammation induced by lipopolysaccharide (LPS) in rats . This suggests potential future directions for research into the therapeutic applications of Anhydrolutein III and other lutein derivatives.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Anhydrolutein III can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Lutein", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Lutein is first reacted with acetic anhydride and pyridine to form acetylated lutein.", "The acetylated lutein is then treated with methanol and sodium hydroxide to form methylated lutein.", "Methylated lutein is then subjected to hydrolysis using hydrochloric acid to form Anhydrolutein III.", "The final product is purified using ethanol." ] } | |
CAS-Nummer |
752-29-4 |
Molekularformel |
C40 H54 O |
Molekulargewicht |
550.86 |
Synonyme |
(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








